molecular formula C25H30ClNO7 B2873511 3-Isopropyl 6-methyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate CAS No. 1005122-65-5

3-Isopropyl 6-methyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B2873511
CAS No.: 1005122-65-5
M. Wt: 491.97
InChI Key: JETLWVKSVWTZGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a hexahydroquinoline derivative featuring a bicyclic core with two ester groups (isopropyl and methyl) at positions 3 and 4. The structure includes a substituted phenyl ring at position 4, with chloro, ethoxy, and hydroxyl groups contributing to its electronic and steric profile.

Properties

IUPAC Name

6-O-methyl 3-O-propan-2-yl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30ClNO7/c1-7-33-17-10-14(9-15(26)22(17)28)20-19(25(31)34-11(2)3)13(5)27-16-8-12(4)18(24(30)32-6)23(29)21(16)20/h9-12,18,20,27-28H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETLWVKSVWTZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C3=C(CC(C(C3=O)C(=O)OC)C)NC(=C2C(=O)OC(C)C)C)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClNO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • Antimicrobial Potential: Structural parallels to active dioxolane derivatives () suggest the target compound may exhibit broad-spectrum activity, particularly against Gram-positive bacteria and fungi.
  • Synthetic Challenges : The compound’s complexity (e.g., multiple stereocenters, substituents) may require advanced crystallization techniques (e.g., SHELX-based refinement, ) for structural validation .
  • Lumping Strategy : In computational modeling, the compound could be grouped with other dicarboxylates () based on ester functionalities, though its unique phenyl substituents may warrant separate analysis .

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